

Methasulfocarb: Basic Chemical Properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Methasulfocarb

CAS No.: 66952-49-6

Cat. No.: S535103

Get Quote

The following table summarizes key chemical and regulatory information for **methasulfocarb**, which is foundational for understanding its behavior in degradation studies [1].

Property	Description
IUPAC Name	S-4-(mesyloxy)phenyl methyl(thiocarbamate)
CAS RN	66952-49-6
Chemical Formula	C ₉ H ₁₁ NO ₄ S ₂
Pesticide Type	Fungicide; Plant Growth Regulator
Substance Groups	Thiocarbamate fungicide; Carbamate fungicide
Mode of Action	Growth retarding activity
EU Regulatory Status	Not approved
Water Solubility	480 mg L ⁻¹ (at 20 °C, pH 7)
Octanol-Water Partition Coeff. (Log P)	1.68
Soil Degradation (DT ₅₀)	Data not available in search results
Aqueous Photolysis DT ₅₀	Stable

Property	Description
Aqueous Hydrolysis DT ₅₀	Data not available in search results

Frequently Asked Questions (FAQs)

- **What is the primary environmental fate of methasulfocarb?** Based on its properties, **methasulfocarb** is moderately mobile in soil and shows stability in water, particularly against photolysis [1]. This suggests that microbial degradation in soil is likely a more significant pathway for its breakdown than hydrolysis or photodegradation. Specific degradation rates (DT₅₀) in soil or water were not available in the search results.
- **What is the acute mammalian toxicity of methasulfocarb?** **Methasulfocarb** has a moderate acute oral toxicity, with an LD₅₀ of 112 mg/kg in rats [1]. Appropriate safety precautions should be taken when handling this compound.
- **Why is there no approved method for analyzing its degradation products?** The search results did not contain specific analytical methods for **methasulfocarb** metabolites. This indicates a gap in the published literature. For related compounds, techniques like LC-MS/MS are commonly used. For example, studies on the degradation of methiocarb (a different carbamate) analyze its sulfoxide and sulfone products using QuEChERS extraction followed by LC-PAD [2].

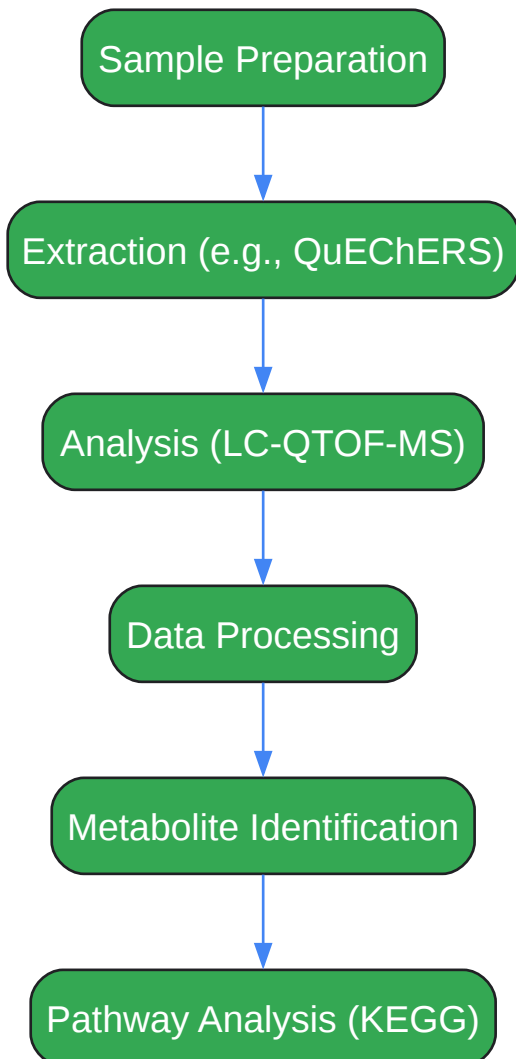
Troubleshooting Guide

- **Challenge: Unable to detect degradation products in soil/water samples.**
 - **Potential Cause:** The degradation products may be unknown, present at low concentrations, or rapidly transformed further.
 - **Solution:** Consider using non-targeted metabolomics approaches with high-resolution mass spectrometry (LC-QTOF-MS) to screen for unknown metabolites. This technique was successfully used in a study on *Theileria annulata* to identify a wide range of differential metabolites [3].
- **Challenge: Low recovery during extraction from complex matrices.**

- **Potential Cause:** The physicochemical properties of **methasulfocarb** (moderate solubility, low Log P) or its products may lead to inefficient extraction.
- **Solution:** Optimize extraction parameters. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for extracting methiocarb and its degradation products from banana samples and could be adapted for **methasulfocarb** [2].

Proposed Experimental Workflow for Identifying Degradation Products

Given the lack of direct data, here is a proposed high-level workflow you can adapt to investigate **methasulfocarb** degradation. This workflow integrates principles from the analysis of similar compounds.



[Click to download full resolution via product page](#)

Workflow Stages:

- **Sample Preparation:** Expose **methasulfocarb** to relevant degradation conditions (e.g., specific soil types, aqueous solutions under light/dark, microbial consortia). Include proper controls.
- **Extraction:** Employ a versatile extraction technique like QuEChERS, which is effective for carbamate pesticides and their polar metabolites [2].
- **Analysis:** Utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This platform is ideal for non-targeted metabolomics as it provides high-resolution data for determining elemental compositions of unknown metabolites [3].
- **Data Processing:** Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to distinguish significant metabolic features between treated and control samples, identifying potential degradation products [3].
- **Metabolite Identification:** Interpret MS/MS spectra of significant features to propose structural identities. Public databases like KEGG can be queried for matching known compounds or pathways [3].
- **Pathway Analysis:** Map the identified metabolites onto biochemical pathways using KEGG PATHWAY to understand the sequence of degradation and the enzymes potentially involved [3].

Overcoming Knowledge Gaps

The lack of specific data on **methasulfocarb** degradation presents a research opportunity. To advance your work:

- **Explore Analogous Compounds:** Review literature on the degradation of structurally similar thiocarbamate or carbamate fungicides (e.g., methiocarb [2]) for methodological insights.
- **Leverage Metagenomics:** Consider exploring microbial communities from pesticide-contaminated sites for novel carbamate-degrading enzymes, as demonstrated in rumen microbiome studies [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (Ref: NK 191) Methasulfocarb [sitem.herts.ac.uk]
2. Determination of methiocarb and its degradation ... products [pubmed.ncbi.nlm.nih.gov]

3. Metabolomic profiling of bovine leucocytes transformed by ... [pmc.ncbi.nlm.nih.gov]

4. Discovery of carbamate degrading enzymes by functional ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Methasulfocarb: Basic Chemical Properties]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b535103#methasulfocarb-degradation-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com